Product packaging for Z-Asp(ONp)-OBzl(Cat. No.:)

Z-Asp(ONp)-OBzl

Cat. No.: B1288481
M. Wt: 478.4 g/mol
InChI Key: HJTHSJRWEXIILP-UHFFFAOYSA-N
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Description

Historical Development and Significance of Active Esters in Peptide Synthesis

The controlled, stepwise synthesis of peptides was a formidable challenge for early 20th-century chemists. A critical breakthrough was the development of protecting groups, such as the benzyloxycarbonyl (Z) group by Bergmann and Zervas in 1932, which allowed for the selective formation of peptide bonds. nih.gov However, forming the amide linkage itself required the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amino group. gcwgandhinagar.com

Initially, highly reactive intermediates like acid chlorides were used, but these often led to side reactions and racemization (loss of stereochemical purity). spcmc.ac.in The search for milder, more selective activation methods led to the "active ester" strategy. In the 1950s, researchers demonstrated that certain esters, particularly those with electron-withdrawing groups, could react smoothly with amino components to form peptide bonds.

Among the most important and widely adopted were the p-nitrophenyl esters (ONp). spcmc.ac.inresearchgate.net The p-nitrophenoxide ion is a weak base and therefore a good leaving group, making the ester's carbonyl carbon sufficiently electrophilic to react with an amino group under relatively mild conditions. spcmc.ac.in This method offered a significant improvement in controlling the coupling reaction, minimizing side reactions, and preserving chiral integrity, becoming a cornerstone of solution-phase peptide synthesis for many years. nih.govcdnsciencepub.com

The Foundational Role of Activated Aspartic Acid Derivatives in Peptide Elongation

Aspartic acid, with its second carboxylic acid group in the side chain, presents a unique challenge in peptide synthesis. Both the α-carboxyl and the side-chain (β-carboxyl) groups must be managed to ensure the peptide bond forms at the correct position. This necessitates the use of an orthogonal protection strategy, where the side-chain protecting group is stable under the conditions used to deprotect the α-amino group for the next coupling step.

In Z-Asp(ONp)-OBzl, the side-chain carboxyl is protected as a benzyl (B1604629) ester (OBzl). The benzyl group is a classic choice, particularly in Z-group based strategies, because both the Z-group and the OBzl ester can be removed simultaneously in the final deprotection step via catalytic hydrogenolysis. libretexts.orgwikipedia.org

However, a more pernicious side reaction associated with aspartic acid derivatives is the formation of aspartimide. This occurs when the nitrogen atom of the following peptide bond attacks the activated side-chain carbonyl, forming a cyclic imide. This process can lead to chain termination, the formation of unwanted β-peptides, and racemization at the aspartic acid residue. Research has shown that the reactivity of the active ester can influence the rate of this side reaction. For instance, a study using a related compound, Z-Asp(OBzl)-OPyCl, noted that its high reactivity allowed for rapid peptide bond formation with minimal detectable aspartimide formation. nih.gov The choice of active ester, like the ONp group in this compound, is therefore a critical factor in mitigating this problematic side reaction.

Contextualizing this compound within Modern and Historical Synthetic Strategies

This compound is a product of the classical era of peptide synthesis, primarily designed for solution-phase strategies. In this approach, protected and activated amino acids are coupled one by one in a suitable solvent, with purification of the intermediate peptide after each step. spcmc.ac.in The use of Z for Nα-protection, OBzl for side-chain protection, and ONp for activation represents a fully realized strategy from this period. A research study on the synthesis of copolypeptides, for example, utilized the polycondensation of p-nitrophenyl esters, including a threonine-containing derivative of Asp(OBzl)-ONp, showcasing the application of such monomers in creating sequential polypeptides. nih.gov

The workflow for using this compound in a classical synthesis would be:

Reacting this compound with the free amino group of a C-terminally protected amino acid or peptide.

Purifying the resulting dipeptide (or longer peptide).

Selectively removing the Z-group from the newly added aspartic acid residue to reveal a new N-terminal amine.

Coupling this amine with the next activated amino acid in the sequence.

While effective, this solution-phase method is labor-intensive. The advent of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, largely superseded classical methods for routine synthesis. nih.gov Modern SPPS predominantly uses the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which involves milder reaction conditions.

Consequently, this compound is not commonly used in modern routine SPPS. However, Z-protected and benzyl-ester-protected amino acids still hold value in specific applications, such as in fragment condensation strategies for synthesizing very large peptides or proteins, and in the synthesis of specialized or atypical peptides where the unique properties of the Z and OBzl groups are advantageous. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N2O8 B1288481 Z-Asp(ONp)-OBzl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22N2O8

Molecular Weight

478.4 g/mol

IUPAC Name

1-O-benzyl 4-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C25H22N2O8/c28-23(35-21-13-11-20(12-14-21)27(31)32)15-22(24(29)33-16-18-7-3-1-4-8-18)26-25(30)34-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,26,30)

InChI Key

HJTHSJRWEXIILP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

sequence

X

Origin of Product

United States

Synthetic Methodologies for Z Asp Onp Obzl and Analogues

Direct Synthesis Approaches for Z-Asp(ONp)-OBzl

Direct synthesis focuses on the esterification of the protected aspartic acid derivative, Z-Asp(OH)-OBzl, to yield the desired active ester, this compound.

The most prevalent method for synthesizing active esters like this compound is through the use of a carbodiimide, most commonly N,N'-Dicyclohexylcarbodiimide (DCC). nih.govthieme-connect.de This method involves the reaction of the Nα-benzyloxycarbonyl (Z) and α-benzyl ester (OBzl) protected aspartic acid, Z-Asp(OH)-OBzl, with p-nitrophenol (HONp). thieme-connect.de

The reaction is typically conducted in a suitable organic solvent such as dioxane, dimethylformamide (DMF), or ethyl acetate (B1210297) at a low temperature (often 0°C) to minimize side reactions. nih.govthieme-connect.degoogle.com DCC acts as a dehydrating agent, facilitating the formation of the ester bond between the aspartic acid side-chain carboxyl group and the hydroxyl group of p-nitrophenol. A key byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is largely insoluble in many common organic solvents and can be conveniently removed by filtration. thieme-connect.degoogle.com The general procedure involves dissolving the protected amino acid and p-nitrophenol in the solvent, adding DCC with cooling, and allowing the reaction to proceed for several hours. thieme-connect.degoogle.com While effective, this method requires careful purification to remove any unreacted starting materials and the DCU byproduct.

An alternative to the direct DCC-mediated approach is the mixed anhydride (B1165640) method. thieme-connect.de This strategy proceeds in two distinct steps. First, the protected amino acid, Z-Asp(OH)-OBzl, is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). thieme-connect.detandfonline.com This reaction, typically carried out at a reduced temperature, forms a highly reactive mixed carbonic anhydride.

In the second step, this pre-formed anhydride is treated with p-nitrophenol (HONp), again in the presence of a base, to yield the final p-nitrophenyl ester, this compound. thieme-connect.de This method can be advantageous as it avoids the use of DCC and the subsequent DCU filtration step. However, a potential side reaction involves the attack of the nucleophile (HONp) at the carbonate moiety of the mixed anhydride, which can lead to the formation of undesired byproducts. thieme-connect.de The choice of chloroformate and reaction conditions can influence the extent of this side reaction. thieme-connect.de

Carbodiimide-Mediated Esterification (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) method)

Comparative Syntheses of Related Aspartic Acid Active Esters

The p-nitrophenyl ester is one of several types of active esters used in peptide synthesis. A comparison with other common activated esters of aspartic acid derivatives highlights the relative merits of each approach.

N-Hydroxysuccinimide (NHS) esters are widely used active esters in peptide chemistry, known for their good reactivity and the water-soluble nature of the N-hydroxysuccinimide byproduct. chemicalbook.comnih.gov The synthesis of N-hydroxysuccinimide esters of protected aspartic acid, such as Boc-Asp(OBzl)-OSu or Z-Asp(OBzl)-OSu, is commonly achieved using the DCC method, analogous to the synthesis of ONp esters. google.comchemicalbook.com In this procedure, the protected aspartic acid is reacted with N-hydroxysuccinimide and DCC in a solvent like dioxane or dimethoxyethane. google.com The resulting active esters are often stable, crystalline solids that can be isolated and stored. chemicalbook.com Their reactivity is comparable to that of ONp esters, and they are particularly useful in both solution-phase and solid-phase peptide synthesis. chemicalbook.comgoogle.com

Research has shown that 6-Chloro-2-pyridyl (OPyCl) esters of Nα-protected amino acids can be significantly more reactive than their p-nitrophenyl (ONp) counterparts. nih.gov The synthesis of Z-Asp(OBzl)-OPyCl is accomplished via the DCC method, reacting Z-Asp(OBzl)-OH with 6-chloro-2-hydroxypyridine in DMF. nih.gov Comparative studies indicate that the reactivity of the OPyCl ester with an amino group is much higher than that of the corresponding ONp ester. nih.gov A crucial advantage of this method, particularly for aspartic acid derivatives, is that Z-Asp(OBzl)-OPyCl can react with amino acid esters to form dipeptides without detectable formation of the undesirable aspartimide side-product. nih.gov This suppression of a major side reaction makes OPyCl esters a valuable alternative for incorporating aspartic acid into peptide chains.

Pentafluorophenyl (Pfp) esters represent another class of highly activated esters used for efficient peptide bond formation. nih.gov These esters are known for their high reactivity, which facilitates rapid coupling reactions and can be particularly beneficial for synthesizing "difficult" sequences. nih.gov The synthesis of Pfp esters of protected amino acids, including aspartic acid derivatives, can be achieved using DCC or by reacting the amino acid with pentafluorophenyl trifluoroacetate. nih.govthieme-connect.com The resulting Fmoc- or Boc-protected amino acid-OPfp derivatives are often stable, crystalline solids that are easy to handle. nih.gov Their use in solid-phase peptide synthesis, often in a polar solvent like DMF and catalyzed by 1-hydroxybenzotriazole (B26582) (HOBt), has been shown to lead to high-purity crude peptides. nih.gov The high reactivity of OPfp esters allows for efficient amide bond formation while minimizing contact between the growing peptide chain and the activating reagent. nih.gov

Interactive Data Table: Comparison of Aspartic Acid Active Esters

Activating GroupCommon Synthetic MethodKey ReagentsReported Advantages / Disadvantages
p-Nitrophenyl (ONp) DCC or Mixed Anhydridep-Nitrophenol, DCC or ChloroformateWell-established, stable esters; Reactivity can be slow. nih.govthieme-connect.de
N-Hydroxysuccinimide (OSu) DCC MethodN-Hydroxysuccinimide, DCCGood reactivity, water-soluble byproduct. google.comchemicalbook.com
6-Chloro-2-pyridyl (OPyCl) DCC Method6-Chloro-2-hydroxypyridine, DCCHigh reactivity, minimizes aspartimide formation. nih.gov
Pentafluorophenyl (OPfp) DCC or Pfp-TFAPentafluorophenol, DCCVery high reactivity, good for difficult sequences. nih.gov

Halopyridyl Esters (e.g., 6-Chloro-2-pyridyl esters (OPyCl)) of Aspartic Acid Derivatives

Preparation of Orthogonally Protected Aspartic Acid Precursors (e.g., Z-Asp(OBzl)-OH)

The synthesis of the target compound, this compound, necessitates the preparation of a key orthogonally protected precursor, N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester, commonly known as Z-Asp(OBzl)-OH. In this precursor, the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain (β) carboxyl group is protected as a benzyl (B1604629) ester (OBzl). This orthogonal protection scheme is crucial as it allows for selective deprotection of the α-amino group for peptide chain elongation while the side-chain remains protected. The Z group is typically removed by hydrogenolysis, whereas the benzyl ester is stable under these conditions but can be cleaved by other methods if required. bachem.compeptide.com

The preparation of Z-Asp(OBzl)-OH can be approached through two primary synthetic routes, which differ in the sequence of the protection steps.

Route 1: N-Protection Followed by Regioselective β-Esterification

This methodology begins with the protection of the α-amino group of L-aspartic acid, followed by the selective esterification of the side-chain carboxyl group.

The initial step involves the synthesis of N-Cbz-L-aspartic acid (Z-Asp-OH). This is a well-established procedure, typically carried out under Schotten-Baumann conditions. thieme-connect.de L-aspartic acid is reacted with benzyl chloroformate (Z-Cl) in an aqueous solution using a base like sodium hydroxide (B78521) or sodium carbonate to maintain the pH and neutralize the hydrochloric acid formed during the reaction. thieme-connect.de

The subsequent and more challenging step is the regioselective esterification of the β-carboxyl group of Z-Asp-OH, leaving the α-carboxyl group free. A common strategy to achieve this involves the formation of an internal cyclic anhydride, N-Cbz-L-aspartic anhydride (Z-Asp anhydride). This anhydride can be prepared from Z-Asp-OH using dehydrating agents such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC). google.com The subsequent nucleophilic attack by benzyl alcohol preferentially occurs at the more reactive and less sterically hindered β-carbonyl carbon, leading to the desired β-benzyl ester. researchgate.net The regioselectivity of this ring-opening reaction can be significantly influenced by the choice of solvent and reaction conditions. researchgate.net For instance, non-polar solvents often favor the formation of the β-ester.

Route 2: β-Esterification Followed by N-Protection

This alternative approach reverses the order of protection, starting with the selective esterification of the β-carboxyl group of L-aspartic acid.

The first step is the preparation of L-aspartic acid β-benzyl ester (H-Asp(OBzl)-OH). Direct esterification of L-aspartic acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid) has been reported as a potential method. google.com Another route involves the use of transient protection of the α-amino and α-carboxyl groups to direct the esterification to the β-position. For example, forming a boroxazolidinone derivative from aspartic acid allows for the subsequent reaction with benzyl bromide to yield H-Asp(OBzl)-OH after workup.

Once the β-ester H-Asp(OBzl)-OH is obtained, the final step is the protection of the free α-amino group. This is typically achieved through a standard reaction with benzyl chloroformate (Z-Cl) in the presence of a base, similar to the Schotten-Baumann conditions used in Route 1. thieme-connect.de This yields the final product, Z-Asp(OBzl)-OH. ontosight.ai This precursor is a stable, often crystalline solid, making it a valuable building block for peptide synthesis. ontosight.aichemimpex.com

Chemical Reactivity and Mechanistic Investigations of Z Asp Onp Obzl

Reaction Kinetics and Thermodynamics of Active Ester Aminolysis

The formation of a peptide bond using an active ester like Z-Asp(ONp)-OBzl is an example of aminolysis, a reaction whose efficiency is governed by kinetic and thermodynamic factors. The p-nitrophenyl group is an effective activating group because it is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. thieme-connect.de

Detailed Mechanisms of Nucleophilic Acyl Substitution in Peptide Bond Formation

The reaction between this compound and an amino group (e.g., the N-terminus of an amino acid ester) proceeds via a nucleophilic acyl substitution mechanism. This is generally accepted as a two-step process involving a tetrahedral intermediate. vanderbilt.edulibretexts.orgoregonstate.edu

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amino component attacking the electrophilic carbonyl carbon of the p-nitrophenyl ester. This leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl carbon's hybridization changes from sp² to sp³. libretexts.orgoregonstate.edu

The progress of this reaction can often be monitored spectrophotometrically by measuring the release of the yellow p-nitrophenolate anion or p-nitrophenol. sci-hub.se

Influence of Reaction Solvents on Coupling Efficiency and Reaction Rates (e.g., Dioxane, Dimethylformamide (DMF))

The choice of solvent has a profound impact on the rate and efficiency of peptide coupling reactions involving p-nitrophenyl esters. sci-hub.senih.gov Polar aprotic solvents are generally preferred as they can solvate the charged transition states effectively.

The aminolysis rates of p-nitrophenyl esters are significantly accelerated in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) compared to less polar options such as dioxane, tetrahydrofuran (B95107) (THF), or chlorinated solvents like chloroform (B151607) and dichloromethane. sci-hub.se Studies have shown that changing the solvent from chloroform to ethyl acetate (B1210297) or dioxane can increase the aminolysis rate by an order of magnitude. sci-hub.se A further switch to DMF can increase the rate by another order of magnitude. sci-hub.se This dramatic rate enhancement is attributed to the ability of solvents like DMF to stabilize the polar transition state of the reaction. thieme-connect.desci-hub.se In contrast, the reactivity of some other active esters, such as o-nitrophenyl esters, shows a less pronounced dependence on the solvent, suggesting specific interactions between the solvent and the activating group. sci-hub.se

For solid-phase peptide synthesis, proper solvation of the growing peptide-resin complex is crucial for high coupling yields. nih.gov Research indicates that while solvents like N-methylpyrrolidinone (NMP) are excellent for solvating the resin matrix, DMF often provides superior solvation for the peptide-resin, leading to significantly higher coupling efficiencies. nih.gov

SolventRelative PolarityGeneral Effect on p-Nitrophenyl Ester Aminolysis RateSupporting Evidence
Chloroform / DichloromethaneLowBase rate, relatively slowServes as a baseline for comparison. sci-hub.se
Dioxane / Ethyl AcetateMedium~10x faster than in chloroformIncreased rate due to higher polarity. sci-hub.se
Dimethylformamide (DMF)High~100x faster than in chloroform (~10x faster than in dioxane)Significantly accelerates reaction by stabilizing the polar transition state. thieme-connect.desci-hub.se

Stereochemical Integrity During Peptide Bond Formation with this compound

A critical challenge in peptide synthesis is maintaining the stereochemical purity of the constituent amino acids. The α-carbon of an activated amino acid is susceptible to racemization (or epimerization), which can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity.

Strategies and Conditions for Minimizing Racemization at the Aspartic Acid α-Carbon

Aspartic acid residues are particularly prone to racemization, primarily through the formation of a cyclic succinimide (B58015) intermediate, known as an aspartimide. iris-biotech.depeptide.com The activation of the side-chain carboxyl group, as in this compound, can facilitate this intramolecular cyclization under basic or even neutral conditions. The aspartimide intermediate has a planar structure that allows for the easy abstraction and re-addition of the α-proton, leading to racemization. peptide.com This intermediate can then be reopened by a nucleophile (like an amine or water) to yield a mixture of the desired α-peptide and the undesired β-peptide, both of which can be racemic. peptide.com

Several strategies have been developed to suppress aspartimide formation and subsequent racemization:

Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture is a common strategy. HOBt is believed to reduce aspartimide formation and suppress racemization. peptide.comresearchgate.net

Temperature Control: In microwave-assisted peptide synthesis, lowering the coupling temperature (e.g., from 80°C to 50°C) has been shown to limit racemization for susceptible amino acids. nih.gov

Sterically Hindered Protecting Groups: Employing bulky ester groups for side-chain protection can sterically hinder the intramolecular cyclization required for aspartimide formation. iris-biotech.de

Choice of Activating Group: The nature of the active ester itself can influence side reactions. For instance, the use of Z-Asp(OBzl)-OPyCl (a 6-chloro-2-pyridyl ester) for coupling in dioxane was reported to proceed without any detectable aspartimide formation. nih.gov

StrategyMechanism of ActionReference
Addition of HOBtSuppresses the formation of the aspartimide intermediate. peptide.comresearchgate.net
Lowering Reaction TemperatureReduces the rate of the side reaction leading to racemization. nih.gov
Use of Bulky Side-Chain EstersSterically inhibits the intramolecular cyclization needed to form the aspartimide. iris-biotech.de
Modification of Preceding ResidueBlocking the amide nitrogen of the preceding residue (e.g., with an Hmb group) prevents cyclization. peptide.com

Enantiomer-Selectivity in Hydrolytic Reactions Involving p-Nitrophenyl Esters

While peptide coupling involves aminolysis, the study of hydrolysis provides insight into the stereochemical behavior of active esters. Research has demonstrated that enantioselective hydrolysis of p-nitrophenyl esters of amino acids can be achieved under specific conditions. By creating a chiral microenvironment, it is possible to preferentially hydrolyze one enantiomer over the other.

For example, studies using micelles formed from sugar-based surfactants have shown significant enantioselectivity (k_D/k_L) in the hydrolysis of p-nitrophenyl esters of phenylalanine and leucine. acs.orgacs.org The structure of the surfactant and the reaction temperature were found to be key factors in controlling both the rate and the selectivity of the hydrolysis. acs.orgacs.org Similarly, chemically modified enzymes have been used to achieve complete enantioselective hydrolysis of certain N-acylated p-nitrophenyl amino acid esters. capes.gov.br These findings highlight that the p-nitrophenyl ester moiety is susceptible to chiral recognition, a principle that is fundamental to asymmetric synthesis and catalysis.

Comparative Reactivity Profiles of p-Nitrophenyl Esters in Contrast to Other Active Esters

The p-nitrophenyl (ONp) ester was one of the earliest and most widely used active esters in peptide synthesis. sci-hub.st Its popularity stems from its adequate reactivity, good stability, and the crystalline nature of many of its derivatives, which facilitates purification. sci-hub.strsc.org However, numerous other active esters have been developed, each with a unique reactivity profile.

The reactivity of an active ester is generally correlated with the acidity of its corresponding hydroxyl component (i.e., the pKa of the leaving group). thieme-connect.de

N-Hydroxysuccinimide (OSu) Esters: OSu esters are generally more reactive than ONp esters and are widely used in both solution-phase and solid-phase synthesis. sci-hub.sechemicalbook.com They are attractive because the N-hydroxysuccinimide by-product is water-soluble, simplifying purification. chemicalbook.com

Pentafluorophenyl (OPfp) and Pentachlorophenyl (OPcp) Esters: These halogenated phenyl esters are significantly more reactive than ONp esters due to the strong electron-withdrawing effects of the halogen atoms. thieme-connect.de They are often used for coupling sterically hindered amino acids where less reactive esters fail. sci-hub.se

Pyridyl Esters (e.g., OPy, OPyCl): The reactivity of these esters can be tuned. For example, 6-chloro-2-pyridyl esters (OPyCl) were found to be much more reactive than both the corresponding 2-pyridyl (OPy) and p-nitrophenyl (ONp) esters in solvents like dioxane and DMF. nih.gov

2,3,5,6-Tetrafluorophenyl (TFP) Esters: TFP esters are also highly reactive. However, comparative studies in the context of radiochemistry have shown that while TFP esters can be effective, they are also more prone to hydrolysis than the corresponding ONp esters, which exhibit remarkable stability. rsc.org

While ONp esters may exhibit moderate reactivity compared to newer activating groups, their stability, ease of preparation, and cost-effectiveness ensure their continued relevance, particularly in solution-phase synthesis and for the preparation of specific peptide segments. sci-hub.sesci-hub.st

Active Ester TypeAbbreviationRelative Reactivity vs. ONpKey Characteristics
p-Nitrophenyl ester-ONpBaselineGood stability, crystalline, moderate reactivity, useful for monitoring. sci-hub.sersc.org
N-Hydroxysuccinimide ester-OSuHigherMore reactive than ONp; water-soluble by-product. sci-hub.sechemicalbook.com
Pentachlorophenyl ester-OPcpHigherHighly reactive, good for sterically hindered couplings. sci-hub.se
Pentafluorophenyl ester-OPfpHigherHighly reactive, often preferred in modern automated synthesis. thieme-connect.de
6-Chloro-2-pyridyl ester-OPyClMuch HigherSignificantly more reactive than ONp in both dioxane and DMF. nih.gov
2,3,5,6-Tetrafluorophenyl ester-TFPHigherHighly reactive but can be more susceptible to hydrolysis than ONp. rsc.org

Protecting Group Strategies and Their Impact on Aspartic Acid Chemistry

Nα-Benzyloxycarbonyl (Z) Group in Conjunction with Active Esters

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was a pivotal development in peptide chemistry, enabling controlled peptide synthesis. total-synthesis.com It protects the α-amino group as a carbamate, rendering it less reactive and preventing unwanted side reactions during peptide bond formation. total-synthesis.com

Stability and Selective Deprotection Chemistry of the Z Group

The Z group is notably stable under a variety of conditions, including mildly acidic and basic treatments, which allows for its use in conjunction with other protecting groups that are labile under these conditions (orthogonality). total-synthesis.comchemistrydocs.com This stability is a key feature, making it compatible with many synthetic steps. researchgate.net

The primary method for the removal of the Z group is catalytic hydrogenolysis. total-synthesis.comchemistrydocs.com This process typically involves the use of a palladium catalyst (e.g., Pd-C) and a source of hydrogen, which cleaves the benzyl-oxygen bond to release the free amine, along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.comthieme-connect.de This deprotection method is considered mild and generally does not affect other functional groups within the peptide chain, provided they are not susceptible to reduction. chemistrydocs.com Alternative deprotection can be achieved using strong acids like HBr in acetic acid, although these conditions are harsher and can lead to side reactions with sensitive residues if scavengers are not employed. chemistrydocs.com The Z group's resistance to cleavage by trifluoroacetic acid (TFA) further underscores its orthogonality to acid-labile protecting groups like Boc. chemistrydocs.comresearchgate.net

β-Benzyl Ester (OBzl) as a Carboxyl Protecting Group in Aspartic Acid Derivatives

The β-carboxyl group of aspartic acid must be protected during peptide synthesis to prevent its participation in unwanted reactions. The benzyl (B1604629) ester (OBzl) is a commonly employed protecting group for this purpose, enhancing the stability and solubility of the amino acid derivative. chemimpex.comchemimpex.com

Orthogonality to Nα-Protection Schemes (e.g., Fmoc/tBu vs. Boc/OBzl approaches)

The choice of protecting groups for the α-amino and side-chain functionalities is a critical strategic decision in peptide synthesis. The most prevalent orthogonal strategies are the Fmoc/tBu and the Boc/Bzl (or Boc/OBzl) approaches. iris-biotech.deiris-biotech.de

In the Fmoc/tBu strategy , the Nα-Fmoc group is base-labile (removed by piperidine), while the side-chain tert-butyl (tBu) esters are acid-labile (removed by TFA). iris-biotech.deiris-biotech.de This represents a truly orthogonal system where each protecting group can be removed without affecting the other. iris-biotech.deiris-biotech.de

The Boc/OBzl strategy , while widely used, is not strictly orthogonal because both the Nα-Boc and the side-chain OBzl groups are susceptible to acidolysis. iris-biotech.deiris-biotech.de However, a degree of selectivity can be achieved. The Boc group is readily removed with moderate acid strength, such as TFA, while the OBzl group requires stronger acidic conditions, like treatment with hydrogen fluoride (B91410) (HF), or can be removed by hydrogenolysis. iris-biotech.deiris-biotech.deresearchgate.net This difference in lability allows for the selective deprotection of the α-amino group during peptide chain elongation. The Z group, being stable to the acidic conditions used to remove Boc, fits well within this semi-orthogonal scheme. total-synthesis.comchemistrydocs.com

StrategyNα-ProtectionSide-Chain Protection (Asp)Nα-DeprotectionSide-Chain DeprotectionOrthogonality
Fmoc/tBu FmoctBuBase (e.g., Piperidine)Acid (e.g., TFA)Yes
Boc/OBzl BocOBzlAcid (e.g., TFA)Strong Acid (e.g., HF) or HydrogenolysisNo (Semi-orthogonal)

Deprotection Conditions and Achievable Selectivity of the OBzl Group (e.g., Catalytic Hydrogenolysis, Acidolysis)

The removal of the OBzl group can be accomplished through several methods, with catalytic hydrogenolysis and acidolysis being the most common.

Catalytic Hydrogenolysis: This is a mild and efficient method for cleaving the benzyl ester. It is typically carried out using a palladium catalyst in the presence of a hydrogen source. researchgate.netorganic-chemistry.org This method is highly selective and generally does not disturb other protecting groups, unless they are also reducible (e.g., Z group). total-synthesis.comchemistrydocs.com

Acidolysis: The OBzl group is resistant to moderately acidic conditions like those used to remove the Boc group (e.g., TFA). iris-biotech.de However, it can be cleaved by strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). uwec.edu These harsh conditions can sometimes lead to side reactions, particularly with sensitive amino acid residues. uwec.edu

Saponification: In some instances, benzyl esters can be removed by saponification using a base like potassium carbonate (K2CO3). nih.gov However, this method is less common in standard solid-phase peptide synthesis due to the potential for side reactions.

Intramolecular Side Reactions in Aspartic Acid-Containing Peptide Sequences

A significant challenge in the synthesis of peptides containing aspartic acid is the propensity for intramolecular side reactions, most notably the formation of aspartimide.

Aspartimide Formation: Mechanistic Insights and Prevention Strategies

Aspartimide formation is a base- or acid-catalyzed intramolecular cyclization reaction involving the nitrogen atom of the succeeding peptide bond attacking the carbonyl carbon of the β-ester of the aspartic acid residue. uwec.edupeptide.com This results in a five-membered succinimide (B58015) ring. sigmaaldrich.com This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. uwec.edupeptide.com

The formed aspartimide is problematic for several reasons. It is chirally unstable and can lead to racemization at the α-carbon of the aspartic acid. sigmaaldrich.com Furthermore, the succinimide ring can be opened by nucleophiles, including piperidine (B6355638) (used for Fmoc deprotection) or water, to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group. peptide.comsigmaaldrich.com These byproducts often have similar properties to the target peptide, making purification difficult. sigmaaldrich.com

Prevention Strategies:

Several strategies have been developed to minimize aspartimide formation:

Use of Bulky Side-Chain Protecting Groups: Increasing the steric hindrance around the β-carboxyl group can impede the intramolecular attack. rsc.orgiris-biotech.de While OBzl offers some protection, other bulkier esters have been developed for this purpose. researchgate.net

Modification of Deprotection Conditions: In Fmoc-based synthesis, adding an acid like HOBt to the piperidine deprotection solution can help suppress aspartimide formation. peptide.com Using weaker bases for Fmoc removal, such as morpholine, can also reduce the incidence of this side reaction. iris-biotech.de

Backbone Protection: Protecting the amide nitrogen of the residue following the aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can effectively block the nucleophilic attack required for aspartimide formation. peptide.com

Optimized Coupling Reagents: The choice of coupling reagent can also influence the extent of side reactions. For instance, using Z-Asp(OBzl)-OPyCl has been shown to yield dipeptides without detectable aspartimide formation. nih.gov

In the context of the Boc/Bzl strategy, aspartimide formation can also occur under the strong acidic conditions used for final cleavage. uwec.edu In Boc synthesis, the use of a β-cyclohexyl ester for aspartic acid has been shown to significantly reduce aspartimide formation compared to the β-benzyl ester. peptide.com

Effects of Basic Conditions During Nα-Deprotection (e.g., Piperidine) on Aspartimide Formation

α→β-Aspartyl Transpeptidation and Rearrangement Processes

The formation of the aspartimide intermediate is the direct precursor to α→β-aspartyl transpeptidation, a deleterious rearrangement of the peptide backbone. nih.gov The succinimide ring of the aspartimide is susceptible to nucleophilic attack. While this can occur with piperidine during deprotection, it can also be opened by water, particularly during workup or HPLC purification. google.comnih.gov

The hydrolysis of the aspartimide does not cleanly regenerate the original α-aspartyl peptide. Instead, it yields a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group instead of the α-carboxyl group. nih.govnih.gov The β-aspartyl peptide is typically the major product of hydrolysis, often forming in a ratio of approximately 3:1 to the α-aspartyl peptide. nih.gov Furthermore, the chiral center of the aspartic acid is labile in the aspartimide intermediate, leading to racemization and the formation of both D- and L-isomers of the α- and β-peptides. iris-biotech.de This results in a complex mixture of up to four isomeric peptide impurities that often have very similar masses and chromatographic properties to the target peptide, making purification extremely difficult or impossible. nih.govsigmaaldrich.com

Other Aspartic Acid Residue-Specific Transformations Affecting Peptide Purity

Beyond the primary pathway of aspartimide formation and subsequent rearrangement, other side reactions associated with aspartic acid residues can impact the purity of the final peptide product.

Epimerization: As mentioned, the α-carbon of the aspartyl residue is prone to epimerization (racemization) once the aspartimide intermediate is formed. iris-biotech.denih.gov This loss of stereochemical integrity can be particularly detrimental for the biological activity of the peptide. The extent of epimerization is directly linked to the amount of aspartimide formed, highlighting the importance of its suppression. sigmaaldrich.com

Aminosuccinate Formation in Boc Chemistry: While the focus has been on Fmoc chemistry, aspartic acid residues can also form succinimide derivatives under the acidic or basic conditions encountered in Boc-based synthesis strategies, particularly when using less sterically hindered protecting groups like OBzl. peptide.compeptide.com

The prevalence of these side reactions underscores the central challenge posed by aspartic acid in peptide synthesis and explains the extensive research dedicated to developing more robust protecting group strategies and optimized reaction conditions.

Applications of Z Asp Onp Obzl in Complex Peptide and Polypeptide Synthesis

Utilization in Solution-Phase Peptide Synthesis Methodologies

Z-Asp(ONp)-OBzl has been effectively employed in solution-phase peptide synthesis, a classic and highly controlled approach to building peptide chains. thieme-connect.debachem.com In this method, protected amino acids or peptide fragments are coupled in a stepwise manner in a suitable solvent. The activated p-nitrophenyl ester of this compound facilitates the formation of a peptide bond with the free amino group of another amino acid or peptide. nih.gov This reaction is typically carried out in organic solvents like dimethylformamide (DMF). nih.govpharm.or.jp

One of the key advantages of using this compound in solution-phase synthesis is the ability to monitor the reaction and purify intermediates at each step, ensuring the homogeneity of the final product. thieme-connect.de The reactivity of the p-nitrophenyl ester is generally high enough to ensure efficient coupling. nih.gov For instance, research has shown the successful coupling of Z-Asp(OBzl)-OPyCl, a related activated ester, with amino acid methyl esters in dioxane to form dipeptides without detectable aspartimide formation, a common side reaction with aspartic acid derivatives. nih.gov This highlights the controlled nature of such activated esters in solution-phase methodologies.

The general strategy involves the reaction of the p-nitrophenyl ester with an amino component, followed by the selective removal of the N-terminal protecting group of the newly formed peptide to allow for the next coupling step. This iterative process continues until the desired peptide sequence is assembled. thieme-connect.de

Table 1: Characteristics of this compound in Solution-Phase Synthesis
FeatureDescription
N-terminal Protection Benzyloxycarbonyl (Z) group
Side-Chain Activation p-Nitrophenyl (ONp) ester
α-Carboxyl Protection Benzyl (B1604629) (Bzl) ester
Common Solvents Dimethylformamide (DMF), Dioxane nih.govpharm.or.jp
Key Advantage Stepwise control and purification of intermediates thieme-connect.de
Potential Side Reaction Aspartimide formation (though minimized with certain activated esters) nih.gov

Adaptations and Constraints for Solid-Phase Peptide Synthesis (SPPS) Methodologies

While this compound is well-suited for solution-phase synthesis, its direct application in modern solid-phase peptide synthesis (SPPS) presents certain constraints. In SPPS, the growing peptide chain is anchored to an insoluble resin, which simplifies the purification process as excess reagents and byproducts are washed away. csic.es The most common SPPS strategies rely on either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for N-terminal protection. bachem.com

The primary constraint of using this compound in standard SPPS protocols is the incompatibility of the Z and Bzl protecting groups with the cleavage conditions of the widely used Fmoc/tBu strategy. The Z and Bzl groups are typically removed by strong acids like hydrogen fluoride (B91410) (HF) or by catalytic hydrogenolysis, conditions that are not orthogonal to the milder acid-labile cleavage of tBu-based side-chain protecting groups and the resin linkage in Fmoc-SPPS. bachem.compeptide.com

However, adaptations can be made. For instance, Z-protected amino acids can be utilized in Boc-SPPS, where the final cleavage from the resin is performed with strong acids that also remove the Z and Bzl groups. peptide.com The use of this compound in SPPS would likely be confined to such Boc-based strategies or for the synthesis of protected peptide fragments on the solid support, which are then cleaved and used in solution-phase fragment condensation. peptide.com

A significant challenge with aspartic acid derivatives in SPPS, including those derived from this compound, is the risk of aspartimide formation. This side reaction can be induced by the repetitive piperidine (B6355638) treatments used for Fmoc group removal in Fmoc-SPPS, leading to racemization and the formation of β-peptide linkages. acs.org While strategies exist to minimize this, such as the use of modified protecting groups or additives, it remains a critical consideration.

Construction of Sequential Polypeptides and Copolypeptides Incorporating Aspartic Acid Residues

This compound and similar activated monomers are instrumental in the synthesis of sequential polypeptides, which are polymers with a defined, repeating amino acid sequence. The polycondensation of di- or tripeptide p-nitrophenyl esters is a well-established method for creating these materials. sci-hub.se

In a typical process, a dipeptide or tripeptide monomer containing the Asp(ONp)-OBzl residue is synthesized. This monomer, for example, could be [Xaa]-Asp(ONp)-OBzl, where Xaa is another amino acid. After removal of the N-terminal protecting group, the resulting free amino group can attack the activated p-nitrophenyl ester of another monomer, leading to a polymerization reaction. This process, often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO), can yield high molecular weight polypeptides with a repeating sequence. researchgate.net

This methodology has been successfully used to create copolypeptides containing aspartic acid and other amino acids like O-phospho-L-threonine. researchgate.netnih.gov For example, the polycondensation of protected peptide p-nitrophenyl esters such as Thr(PO3Ph2)-Asp(OBzl)-ONp, followed by deprotection, has yielded sequential polypeptides like polyThr(PO3H2)-Asp]. researchgate.netnih.gov These synthetic polypeptides have been used to study biomineralization processes. researchgate.netnih.gov

Table 2: Synthesis of Sequential Polypeptides using Aspartic Acid Active Esters
Monomer TypeExamplePolymerization MethodResulting PolypeptideApplication
Dipeptide Active Ester[Thr(PO3Ph2)]-Asp(OBzl)-ONpPolycondensation in solutionpoly[Thr(PO3H2)-Asp]Study of CaCO3 crystallization researchgate.netnih.gov
Tripeptide Active EsterHBr·Asp(OCH3)-Gly-Gly-ONpPolycondensation with triethylamine[Asp(OCH3)-Gly-Gly]nModel polypeptide synthesis sci-hub.se

Fragment Condensation Strategies Employing this compound Derived Intermediates

Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins. It involves the coupling of pre-synthesized, protected peptide fragments. This compound can be used to prepare such fragments, particularly in solution-phase synthesis.

In this approach, a peptide fragment is synthesized with a C-terminal Asp residue where the side-chain carboxyl group is activated as a p-nitrophenyl ester. This activated fragment can then be coupled with another peptide fragment possessing a free N-terminal amino group. The Z-group provides N-terminal protection for one fragment, while the Bzl ester protects the C-terminus of the other.

An example of a fragment condensation strategy involves synthesizing a protected peptide hydrazide, which can be converted to a peptide azide (B81097). The peptide azide is then coupled with another fragment. While not directly involving the ONp ester for the main coupling, the synthesis of these fragments can utilize this compound to introduce the aspartic acid residue at a specific position within the fragment. For instance, a fragment like Z(OMe)-Asp(OBzl)-Gly-ONp has been used to build up a larger peptide segment which was then used in a fragment condensation approach to synthesize an eicosapeptide. oup.com

The use of this compound in preparing fragments for condensation allows for the strategic assembly of large, complex peptide molecules that might be difficult to synthesize through stepwise solid-phase methods alone. thieme-connect.de

Analytical and Characterization Methodologies in Research on Z Asp Onp Obzl and Its Derivatives

Spectroscopic Techniques for Elucidating Structure of Intermediates and Products

Spectroscopic methods are fundamental in confirming the chemical structures of the starting materials, intermediates, and final peptide products. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used.

In the context of related compounds like Z-Asp(OBzl)-OBzl, ¹³C NMR spectra provide detailed information about the carbon framework of the molecule. nih.gov Mass spectrometry, particularly techniques like Fast Atom Bombardment (FAB-MS) and GC-MS, is employed to determine the molecular weight of peptides and confirm their sequence. nih.govoup.com For instance, the molecular weight of Z-Asp(OBzl)-OH is confirmed to be 357.4 g/mol through computed analysis. nih.gov

Table 1: Spectroscopic Data for a Related Compound Z-Asp(OBzl)-OBzl

PropertyValueSource
Molecular Formula C₂₆H₂₅NO₆ nih.gov
Molecular Weight 447.5 g/mol nih.gov
Monoisotopic Mass 447.16818752 Da nih.gov

This table presents computed data for Z-Asp(OBzl)-OBzl, a derivative structurally similar to the subject compound, illustrating the type of information obtained through spectroscopic analysis.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for both the purification of synthesized peptides and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent methods in this domain. isas.deulb.ac.begreyhoundchrom.com

Reversed-phase HPLC (RP-HPLC) is a powerful tool for purifying crude peptide products. oup.com The success of a synthesis is often evaluated by the homogeneity of the product peak in an HPLC chromatogram. rsc.org For instance, in the synthesis of peptide segments, RP-HPLC is used to purify the crude product, and the yield is calculated based on the amount of highly pure peptide obtained. oup.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a robust method for analyzing complex mixtures and confirming the identity of synthesized peptides. nih.govnih.gov This technique is particularly useful for the absolute quantification of peptides after acid hydrolysis. nih.gov The optical purity of amino acid derivatives is often determined by RP-HPLC using chiral derivatization methods. peptide.co.jp

Research has shown that during the synthesis of Z-Asp(OBzl)-OH, a dipeptide side product, Z-Asp(OBzl)-Asp(OBzl)-OH, can form. nih.gov The melting point and chromatographic behavior (Rf values on thin-layer chromatography) of this dipeptide are remarkably similar to the desired product, highlighting the need for high-resolution analytical techniques like HPLC to distinguish between them. nih.gov

Table 2: Chromatographic Conditions for Amino Acid Analysis

ParameterConditionSource
Column Intrada Amino Acid column (50 × 3 mm, 3 μm) nih.gov
Mobile Phase A 100 mM ammonium (B1175870) formate (B1220265) in water nih.gov
Mobile Phase B Acetonitrile: water: formic acid (95:5:0.3, v/v/v) nih.gov
Flow Rate 0.6 mL/min nih.gov
Column Temperature 35 °C nih.gov
Detection Positive ion mode mass spectrometry nih.gov

This table outlines a typical set of conditions for LC-MS based amino acid analysis, a technique relevant to the characterization of peptides derived from Z-Asp(ONp)-OBzl.

Quantitative Techniques for Monitoring Reaction Progress and Side Product Formation

Quantitative methods are crucial for optimizing reaction conditions and ensuring the efficient synthesis of the target peptide. Amino acid analysis (AAA) is a cornerstone technique for this purpose. ulb.ac.be

AAA is used to determine the amino acid composition of a synthesized peptide, thereby confirming its identity and purity. isas.delcms.cz The process typically involves the acid hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. nih.govlcms.cz This method is precise and can be used to determine the quantity of peptides and proteins. isas.de For example, after synthesizing a protected peptide, amino acid analysis is performed on the acid hydrolysate to verify the correct amino acid ratios. pharm.or.jp

Furthermore, AAA can be instrumental in monitoring the progress of a reaction and identifying the formation of side products. For instance, in studies of aspartimide formation, a common side reaction involving aspartic acid residues, amino acid analysis can be used to distinguish and quantify the desired α-aspartyl peptide from the rearranged β-aspartyl peptide. oup.com This is achieved by comparing the chromatograms of the hydrolyzed synthetic peptide with those of authentic α- and β-peptide standards. oup.com

The reactivity of active esters like the p-nitrophenyl (ONp) ester in this compound can be compared to other active esters to optimize coupling reactions. For example, studies have shown that 6-chloro-2-pyridyl esters have a much higher reactivity than p-nitrophenyl esters, leading to peptide bond formation with minimal side reactions like aspartimide formation. nih.gov

Emerging Research Areas and Future Perspectives

Innovations in Active Ester Chemistry for Aspartic Acid Residues in Challenging Contexts

The use of active esters, such as the p-nitrophenyl ester in Z-Asp(ONp)-OBzl, is a cornerstone of peptide synthesis, facilitating the formation of peptide bonds. rsc.org However, the synthesis of peptides containing aspartic acid residues can be particularly challenging due to side reactions, most notably the formation of aspartimide. sigmaaldrich.comresearchgate.net Innovations in active ester chemistry aim to address these challenges, especially in difficult-to-synthesize peptide sequences.

One area of innovation involves the development of novel active esters with tailored reactivity and steric properties. While this compound features a classical active ester, newer research explores alternative activating groups that can offer a better balance between reactivity and the suppression of side reactions. The goal is to create active esters that are reactive enough to ensure efficient coupling but not so "overactivated" as to promote undesirable pathways like racemization or aspartimide formation. rsc.org

Furthermore, the strategic use of pre-formed active ester derivatives of aspartic acid, like this compound, in solution-phase synthesis allows for controlled, stepwise peptide chain elongation. biosynth.com This contrasts with in situ activation methods and can be advantageous in minimizing side reactions by carefully controlling reaction conditions.

Future research will likely focus on:

The design and synthesis of novel activating groups for the aspartic acid side chain with enhanced performance in solid-phase peptide synthesis (SPPS).

The development of orthogonal protection schemes that are fully compatible with a wider range of active esters.

The application of active ester chemistry to the synthesis of complex, cyclic, and modified peptides where aspartic acid residues are present. thieme-connect.de

Computational Modeling of this compound Reactions and Conformational Analysis

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound at an atomic level. Density Functional Theory (DFT) and other ab initio methods are increasingly being used to study the conformational landscape and reaction mechanisms of protected amino acids. researchgate.netaphrc.org

Conformational Analysis: The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. Computational studies can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govscirp.org This information is crucial as the reactivity of the molecule can be highly dependent on its conformation. For instance, the proximity of the alpha-carboxyl group to the side-chain active ester can influence the propensity for intramolecular reactions. The conformational space of aspartic acid itself is complex, with multiple backbone and side-chain dihedral angles determining its structure. researchgate.net

Reaction Modeling: Computational models can elucidate the mechanisms of both the desired peptide bond formation and undesired side reactions like aspartimide formation. By calculating the activation energies for different reaction pathways, researchers can gain insights into why certain side reactions occur and how they might be prevented. For example, modeling can help to understand how the electronic properties of the Z, ONp, and OBzl protecting groups influence the reactivity of the different functional groups within the molecule.

Future directions in this area include:

The use of more accurate and efficient computational methods, such as coupled cluster theories, to refine the understanding of the energetics of different conformers and reaction pathways. acs.org

The development of predictive models that can forecast the likelihood of aspartimide formation based on the peptide sequence and the specific protecting groups used.

The integration of computational modeling with experimental data to design new derivatives of this compound with optimized properties.

Refined Strategies for Mitigating Aspartimide Formation in Complex Peptide Sequences

Aspartimide formation is a major side reaction in peptide synthesis, particularly during Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com It occurs via the cyclization of the aspartic acid side chain, leading to a mixture of products including α- and β-peptides, as well as racemized products, which are often difficult to separate from the desired peptide. sigmaaldrich.comiris-biotech.de While this compound is typically used in solution-phase synthesis where conditions can be more carefully controlled, the principles for mitigating aspartimide formation are broadly applicable.

Several strategies have been developed to minimize this problematic side reaction:

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the ester group on the aspartic acid side chain can physically block the intramolecular cyclization that leads to aspartimide formation. iris-biotech.debiotage.com While the benzyl (B1604629) ester in this compound offers some steric hindrance, more demanding groups like 3-methylpent-3-yl (Mpe) have shown to be more effective in certain contexts. biotage.com

Backbone Protection: The introduction of a temporary protecting group on the amide nitrogen of the peptide bond can prevent the nucleophilic attack required for aspartimide formation. peptide.comiris-biotech.de The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group for this purpose. iris-biotech.deiris-biotech.de

Modification of Reaction Conditions: In Fmoc SPPS, modifying the deprotection conditions, for example by using a weaker base like piperazine (B1678402) instead of piperidine (B6355638) or by adding an acidic modifier like HOBt, can significantly reduce the rate of aspartimide formation. biotage.comnih.gov

Novel Protecting Groups: The development of new protecting groups that are stable to the conditions of peptide synthesis but can be cleaved without inducing aspartimide formation is an active area of research. iris-biotech.dersc.org The cyanosulfurylide (CSY) protecting group, for instance, has been shown to completely suppress aspartimide formation. iris-biotech.dersc.org

StrategyMechanismExample
Sterically Hindered Side-Chain EstersBlocks intramolecular cyclization. iris-biotech.debiotage.comFmoc-Asp(OMpe)-OH biotage.com
Backbone Amide ProtectionPrevents nucleophilic attack from the amide nitrogen. peptide.comiris-biotech.deFmoc-Asp(OtBu)-(Dmb)Gly-OH iris-biotech.de
Modified Deprotection ConditionsReduces the basicity of the reaction medium. biotage.comUsing piperazine instead of piperidine for Fmoc removal. biotage.com
Novel Side-Chain Protecting GroupsForms a stable bond that is not susceptible to cyclization. iris-biotech.dersc.orgFmoc-Asp(CSY)-OH iris-biotech.dersc.org

Future research will likely focus on combining these strategies and developing new, universally applicable methods for the synthesis of aspartic acid-containing peptides with high fidelity.

Development of this compound as a Precursor for Advanced Chemical Biology Probes and Tools

Protected amino acids like this compound are not only building blocks for peptides but also serve as starting materials for the synthesis of more complex molecules used in chemical biology. researchgate.netdur.ac.uk The distinct protecting groups on the alpha-amine, alpha-carboxyl, and side-chain carboxyl groups allow for selective deprotection and modification, making it a versatile scaffold.

Synthesis of Unnatural Amino Acids: The side-chain carboxylic acid of aspartic acid derivatives can be modified to create a wide range of unnatural amino acids. acs.orgnih.gov For example, radical-based decarboxylative cross-coupling reactions can be used to introduce new carbon-carbon bonds, leading to novel amino acids with tailored properties. nih.gov

Development of Chemical Probes: Chemical probes are essential tools for studying biological processes. sigmaaldrich.comfrontiersin.org this compound can be elaborated into various types of probes. For instance, the side chain could be modified to incorporate a reporter group (like a fluorophore or a biotin (B1667282) tag) or a reactive group for covalent labeling of proteins. The active ester functionality itself can be used to attach the aspartic acid moiety to other molecules of interest.

Drug Discovery: Modified peptides and amino acid derivatives play a crucial role in drug discovery. dur.ac.uk The ability to selectively functionalize each part of the this compound molecule allows for the creation of libraries of compounds that can be screened for biological activity. For example, the side chain could be coupled to different pharmacophores to explore structure-activity relationships.

Future perspectives in this area include:

The development of new synthetic methodologies to expand the range of modifications that can be performed on the this compound scaffold.

The design and synthesis of novel activity-based probes derived from this compound for studying enzyme function.

The use of this compound in the construction of peptide-drug conjugates and other targeted therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Z-Asp(ONp)-OBzl, and what critical parameters influence yield?

  • Methodological Answer : this compound is typically synthesized via selective esterification and protection of aspartic acid derivatives. A common approach involves coupling Z-protected aspartic acid with para-nitrophenol (ONp) and benzyl alcohol (OBzl) using carbodiimide-based activating agents. Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. For reproducibility, ensure anhydrous conditions and monitor reaction progress via TLC. Post-synthesis, purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^{13}C NMR spectra to verify benzyl (δ ~5.0–5.2 ppm) and para-nitrophenyl (δ ~8.2–8.4 ppm) protons. Ensure absence of residual solvents (e.g., DMF at δ ~2.7–3.1 ppm).
  • HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ or [M+Na]+^+ peaks). Cross-reference data with literature values .

Q. What purification strategies are effective for this compound, particularly when dealing with hydrolyzed byproducts?

  • Methodological Answer : Hydrolysis of the active ester (ONp) is a common side reaction. To mitigate this:

  • Use cold solvents (0–4°C) during workup.
  • Precipitate impurities via acid-base extraction (e.g., dilute HCl wash).
  • Optimize flash chromatography conditions with a high-polarity eluent (e.g., 5% methanol in dichloromethane) to separate hydrolyzed products .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The ONp group is highly reactive but prone to premature hydrolysis. To improve coupling:

  • Use a 1.5–2.0 molar excess of this compound relative to the resin-bound peptide.
  • Activate with HOBt/DIPEA in DMF to stabilize the active ester.
  • Monitor coupling kinetics via Kaiser test or FT-IR (disappearance of free amine peaks at ~1650 cm1^{-1}). If incomplete, repeat coupling with fresh reagent .

Q. What analytical approaches resolve discrepancies in NMR data for this compound derivatives?

  • Methodological Answer : Contradictory NMR signals may arise from rotameric forms (due to restricted rotation around the ester bond) or residual solvents. Solutions include:

  • Acquire 13^{13}C NMR or 2D spectra (e.g., HSQC) to resolve overlapping signals.
  • Use deuterated solvents (e.g., DMSO-d6_6) and ensure sample dryness to minimize solvent interference.
  • Compare data with synthesized reference standards or computational simulations (e.g., DFT calculations) .

Q. How should researchers address low yields in large-scale syntheses of this compound?

  • Methodological Answer : Scale-up challenges often involve heat dissipation and byproduct accumulation. Strategies include:

  • Use a jacketed reactor to maintain consistent temperature (<10°C).
  • Introduce in-line purification (e.g., continuous flow chromatography) to remove impurities.
  • Optimize stoichiometry via Design of Experiments (DoE) to identify critical variables (e.g., reagent ratio, mixing speed) .

Data Contradiction and Reproducibility

Q. How to validate conflicting reports on this compound stability under acidic conditions?

  • Methodological Answer : Stability discrepancies may stem from varying experimental conditions. To validate:

  • Replicate studies using standardized buffers (e.g., 0.1 M HCl in dioxane/water) and monitor degradation via HPLC at timed intervals.
  • Characterize degradation products via LC-MS to identify cleavage pathways (e.g., benzyl ester vs. ONp hydrolysis).
  • Report detailed conditions (pH, temperature, solvent composition) to enable cross-study comparisons .

Q. What protocols ensure reproducibility in this compound-based peptide chain elongation?

  • Methodological Answer : Document the following rigorously:

  • Activation Time : Limit ONp ester exposure to <30 minutes to prevent hydrolysis.
  • Solvent Purity : Use freshly distilled DMF or dichloromethane to avoid amine contaminants.
  • Resin Swelling : Pre-swell resin (e.g., Wang resin) in DCM for 1 hour before coupling.
  • Include negative controls (e.g., uncoupled resin) to validate coupling efficiency .

Tables for Method Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature0–10°CMinimizes ONp hydrolysis
SolventAnhydrous DCMEnhances reagent solubility
Stoichiometry1.2 eq this compoundBalances reactivity and cost

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.